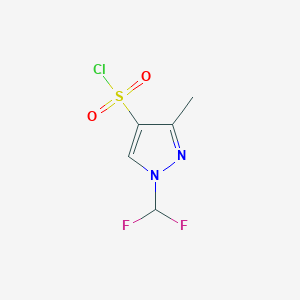
2-Methoxy-5-(trifluoromethoxy)benzonitrile
説明
The compound 2-Methoxy-5-(trifluoromethoxy)benzonitrile is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in lithium-ion batteries suggests the potential utility of trifluoromethyl substituted benzonitriles in enhancing the performance of electrochemical devices . Additionally, the controlled conversion of phenylacetic acids to benzonitriles using bis(2-methoxyethyl)aminosulfur trifluoride indicates the synthetic versatility of methoxy and trifluoromethyl substituted benzonitriles .
Synthesis Analysis
The synthesis of related compounds, such as 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, involves two-step procedures from corresponding benzazoles . Another method for synthesizing benzonitriles, which could potentially be applied to 2-Methoxy-5-(trifluoromethoxy)benzonitrile, is the one-step synthesis from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride . These methods highlight the potential synthetic routes that could be explored for the synthesis of 2-Methoxy-5-(trifluoromethoxy)benzonitrile.
Molecular Structure Analysis
While the exact molecular structure of 2-Methoxy-5-(trifluoromethoxy)benzonitrile is not discussed, the structural features of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been determined using X-ray diffraction and theoretical calculations . These studies provide insights into how the methoxy and trifluoromethoxy groups might influence the electronic and steric properties of the benzonitrile core.
Chemical Reactions Analysis
The reactivity of methoxy substituted benzonitriles is exemplified by the successive bromination of 2-methoxy-benzylidenefluorenes, which indicates that the methoxy group can influence the electrophilic substitution reactions of the aromatic ring . This suggests that 2-Methoxy-5-(trifluoromethoxy)benzonitrile could undergo similar electrophilic substitution reactions, potentially at positions ortho and para to the methoxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-5-(trifluoromethoxy)benzonitrile can be inferred from related compounds. For example, the introduction of deuterium and tritium into compounds with methoxy and trifluoromethyl groups has been studied, indicating the potential for isotopic labeling of such compounds . The presence of the trifluoromethyl group in 4-(Trifluoromethyl)-benzonitrile contributes to its oxidative stability and the formation of a protective film in lithium-ion batteries, suggesting that 2-Methoxy-5-(trifluoromethoxy)benzonitrile may also exhibit unique electrochemical properties .
科学的研究の応用
Applications in Synthesis and Catalysis
Trifluoromethoxylation of Aliphatic Substrates 2-Methoxy-5-(trifluoromethoxy)benzonitrile and related compounds have been utilized in the trifluoromethoxylation of aliphatic substrates. This process involves generating a trifluoromethoxide anion that substitutes activated bromides and alkyl iodides, leading to the formation of aliphatic trifluoromethyl ethers. This marks a pioneering example of nucleophilic displacement from an activated aromatic ring, demonstrating the compound's utility in complex chemical transformations (Marrec et al., 2010).
Applications in Medicinal Chemistry
Synthesis of Gefitinib 2-Methoxy-5-(trifluoromethoxy)benzonitrile derivatives have been utilized in the synthesis of Gefitinib, a notable drug used in cancer treatment. This process involves multiple steps, including transfer hydrogenation and Dimroth rearrangement, showcasing the compound's role in creating complex pharmaceuticals (Jin et al., 2005).
Applications in Material Science
High Voltage Lithium Ion Batteries Derivatives of 2-Methoxy-5-(trifluoromethoxy)benzonitrile have been studied as electrolyte additives in lithium nickel manganese oxide cathodes for high voltage lithium-ion batteries. Research indicates significant improvement in cyclic stability and capacity retention, highlighting the compound's potential in enhancing energy storage technologies (Huang et al., 2014).
Applications in Electrochemistry
Dye-Sensitized Solar Cells Benzonitrile derivatives, closely related to 2-Methoxy-5-(trifluoromethoxy)benzonitrile, have been utilized in the solvent for electrolytes in Dye-Sensitized Solar Cells (DSSCs). Their low vapor pressure ensures long-term stability, and the use of common materials in these solvents paves the way for economical fabrication of devices with stable performances, signifying its importance in sustainable energy solutions (Latini et al., 2014).
Safety And Hazards
特性
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFWRXJVLWLALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407573 | |
| Record name | 2-methoxy-5-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethoxy)benzonitrile | |
CAS RN |
886500-03-4 | |
| Record name | 2-methoxy-5-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886500-03-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)


![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)

